1,2-Bis(2-chloro-4-fluorophenyl)ethane
Overview
Description
1,2-Bis(2-chloro-4-fluorophenyl)ethane is an organic compound with the molecular formula C14H10Cl2F2 It is a derivative of ethane where two hydrogen atoms are replaced by 2-chloro-4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-chloro-4-fluorophenyl)ethane can be synthesized through a series of organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-chloro-4-fluorophenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alkanes or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,2-Bis(2-chloro-4-fluorophenyl)ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-chloro-4-fluorophenyl)ethane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-chlorophenyl)ethane: Similar structure but lacks fluorine atoms.
1,2-Bis(2,4-dichlorophenyl)ethane: Contains additional chlorine atoms.
1,2-Bis(2,4,6-trichlorophenyl)ethane: Contains even more chlorine atoms.
Uniqueness
1,2-Bis(2-chloro-4-fluorophenyl)ethane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity. The combination of these halogens makes it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-1-[2-(2-chloro-4-fluorophenyl)ethyl]-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F2/c15-13-7-11(17)5-3-9(13)1-2-10-4-6-12(18)8-14(10)16/h3-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJJWXRPVOQFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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